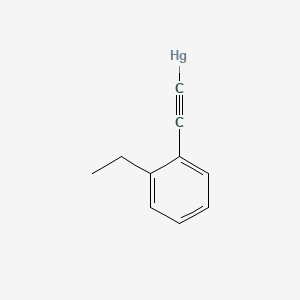

Mercury, ethyl(phenylethynyl)-

Description

Overview of Organomercury Chemistry and its Academic Significance

Organomercury chemistry is a subfield of organometallic chemistry that studies compounds containing a carbon-mercury bond. wikipedia.org These compounds are characterized by a linear C-Hg-X structure and are generally stable to air and water, indicating the low polarity of the Hg-C bond. wikipedia.orgcore.ac.uk The academic significance of organomercury chemistry lies in its versatile applications in synthesis and its historical role in the development of organometallic concepts. wikipedia.orglibretexts.org

Historically, organomercury compounds were pivotal in organic synthesis. For instance, the oxymercuration-demercuration reaction provided a reliable method for the Markovnikov hydration of alkenes. slideshare.net Furthermore, organomercurials have served as valuable reagents for transmetalation, a process where an organic group is transferred from mercury to another metal, which has been instrumental in preparing a wide range of other organometallic compounds. libretexts.org The stability of the carbon-mercury bond, which is resistant to cleavage, has also made these compounds useful in studying reaction mechanisms. wikipedia.org

Despite their utility, the high toxicity of many organomercury compounds has led to a decline in their use in many applications. wikipedia.orglibretexts.org However, the study of their chemistry continues to be relevant for understanding the environmental fate and toxicology of mercury, as well as for developing specialized applications where their unique reactivity is advantageous. tandfonline.comtandfonline.com

Historical Context of Acetylenic Organomercury Compounds Research

The study of acetylenic compounds has a rich history, with early research focusing on their preparation and reactions. rsc.org The introduction of a metal, such as mercury, into an acetylene (B1199291) framework opened up new avenues of research. The first report of a mercuration reaction, the substitution of a hydrogen atom with a mercury-containing group, dates back to 1898 with Otto Dimroth's work on benzene (B151609). wikipedia.org This laid the groundwork for the synthesis of various organomercury compounds, including those derived from acetylenes.

Research into acetylenic organomercury compounds gained momentum as chemists explored the reactivity of the carbon-mercury bond in these systems. These compounds were found to be useful intermediates in organic synthesis. For example, the solvomercuration of alkynes, although more sluggish than with alkenes, yields alkenylmercury compounds that can be further functionalized. libretexts.org The development of synthetic methods for preparing alkylethynyl compounds of mercury has been a subject of dedicated research. amanote.com

Defining the Scope of Research on Ethyl(phenylethynyl)mercury and Analogous Structures

The focus of this article is on the specific organomercury compound, Mercury, ethyl(phenylethynyl)-. This compound consists of a mercury atom bonded to both an ethyl group and a phenylethynyl group. ontosight.ai Research on this and analogous structures investigates their synthesis, structure, spectroscopic properties, and chemical reactivity.

The synthesis of unsymmetrical organomercury compounds like ethyl(phenylethynyl)mercury can be challenging. General methods for creating carbon-mercury bonds include the reaction of mercury salts with Grignard reagents or organolithium compounds. wikipedia.org For acetylenic derivatives, specific methods involving the reaction of mercury salts with acetylides have been developed.

The structural and spectroscopic characterization of these compounds provides insight into the nature of the carbon-mercury bond and the influence of the different organic substituents. X-ray crystallography and various spectroscopic techniques are employed to determine bond lengths, bond angles, and electronic properties. core.ac.uknih.gov Understanding the reactivity of the C(sp)-Hg bond in phenylethynyl mercury compounds is crucial for their application as synthetic intermediates, for instance, in cross-coupling reactions.

Structure

2D Structure

Properties

CAS No. |

2444-98-6 |

|---|---|

Molecular Formula |

C10H9Hg |

Molecular Weight |

329.77 g/mol |

IUPAC Name |

2-(2-ethylphenyl)ethynylmercury |

InChI |

InChI=1S/C10H9.Hg/c1-3-9-7-5-6-8-10(9)4-2;/h5-8H,3H2,1H3; |

InChI Key |

FAWHYJPXUWEUDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C#C[Hg] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Organo Phenylethynyl Mercury Systems

Nuclear Magnetic Resonance (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic structure and bonding in molecules. In the context of heavy atom systems like organo(phenylethynyl)mercury compounds, NMR parameters are significantly influenced by relativistic effects, providing a unique window into the behavior of electrons near a heavy nucleus.

Magnetic shielding and indirect spin-spin coupling are tensorial properties, meaning their effects on NMR spectra are dependent on the orientation of the molecule with respect to the external magnetic field. acs.orgnih.gov Both the isotropic (orientation-averaged) and anisotropic parts of these tensors influence the resulting NMR spectra. acs.orgnih.gov For bis(phenylethynyl)mercury, a compound closely related to ethyl(phenylethynyl)mercury, detailed experimental and theoretical investigations have been conducted. acs.orgnih.gov

In a study on bis(phenylethynyl)mercury labeled with ¹³C at the positions adjacent to the mercury atom, the shielding anisotropies for the atoms in the central part of the molecule were determined using magnetic relaxation measurements in a liquid sample. acs.orgnih.gov The interpretation of this relaxation data was based on rotational diffusion theory, assuming a symmetrical top reorientation model for the molecule. acs.orgnih.gov

Furthermore, the anisotropies of the one-bond ¹³C-¹⁹⁹Hg and two-bond ¹³C-Hg-¹³C spin-spin couplings were determined by analyzing the temperature-dependent ¹³C NMR spectra of the compound in a ZLI1167 liquid-crystal phase. acs.orgnih.gov The use of a liquid crystal environment allows for partial alignment of the molecules, making it possible to measure the anisotropic components of the coupling tensors. acs.org The experimental values obtained for both isotropic and anisotropic NMR parameters showed good agreement with theoretical calculations. acs.orgnih.gov

Table 1: Experimental and Theoretical NMR Parameters for Bis(phenylethynyl)mercury This table is based on data for a related compound, bis(phenylethynyl)mercury, to illustrate the types of parameters investigated.

| Parameter | Experimental Value | Theoretical Value | Method |

|---|---|---|---|

| ¹J(¹⁹⁹Hg, ¹³C) Anisotropy (ΔJ) | Varies with temperature | Calculated | Temperature-dependent ¹³C NMR in liquid crystal |

| ²J(¹³C, Hg, ¹³C) Anisotropy (ΔJ) | Varies with temperature | Calculated | Temperature-dependent ¹³C NMR in liquid crystal |

| ¹³C Shielding Anisotropy (Δσ) | Determined | Calculated | Magnetic relaxation measurements |

| ¹⁹⁹Hg Shielding Anisotropy (Δσ) | Determined | Calculated | Magnetic relaxation measurements |

For compounds containing heavy elements like mercury, a proper treatment of relativistic effects is crucial for the accurate calculation and interpretation of NMR parameters. arxiv.orgaip.org These effects can be substantial, accounting for a significant portion of the observed chemical shifts and coupling constants. rsc.org Relativistic effects on NMR shielding are often categorized into scalar relativistic (SR) and spin-orbit (SO) contributions. mdpi.comacs.org

Theoretical calculations on bis(phenylethynyl)mercury have been performed using the ZORA/DFT (Zeroth-Order Regular Approximation/Density Functional Theory) method, which includes both scalar and spin-orbit coupling contributions. acs.orgnih.gov These calculations have been shown to reproduce experimental values of both isotropic and anisotropic NMR parameters with good accuracy. acs.orgnih.gov

The importance of relativistic effects is not limited to the heavy atom itself. The "heavy-atom effect on the light-atom shielding" (HALA effect) describes the significant influence of a neighboring heavy atom on the NMR shifts of lighter atoms. utb.cz In organomercury compounds, relativistic effects can account for a substantial portion of the ¹³C shielding constants. rsc.orgacs.org Specifically, spin-orbit coupling is a central focus in understanding these effects. acs.org For ¹⁹⁹Hg NMR, relativistic effects can be responsible for close to 50% of the shielding (a "heavy atom on heavy atom itself" or HAHA effect). rsc.org

Different computational methods exist to account for these relativistic effects, including the fully relativistic four-component approach and various two-component approximations like ZORA and the linear response elimination of small component (LR-ESC) method. arxiv.orgaip.org Comparisons between these methods have shown that ZORA is an acceptable relativistic method for computing NMR chemical shifts in mercury compounds. arxiv.org The choice of computational method and basis set can influence the calculated values, and it has been shown that for mercury compounds, the spin-orbit term of the ligand becomes more important for heavier halogens. aip.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups within a molecule. In the context of ethyl(phenylethynyl)mercury, these techniques can confirm the presence of the key structural motifs: the ethyl group, the phenyl group, and the carbon-carbon triple bond of the ethynyl (B1212043) group.

The presence of the ethyl group (C₂H₅) would be indicated by characteristic C-H stretching and bending vibrations. ontosight.ai The phenylethynyl group (C₆H₅C≡C-) gives rise to several distinct vibrational modes. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring are found in the 1600-1450 cm⁻¹ region. mdpi.com The most characteristic vibration for the phenylethynyl group is the C≡C triple bond stretch, which is expected in the 2200-2100 cm⁻¹ range. The intensity of this band in the IR spectrum can be variable, but it often gives a strong signal in the Raman spectrum.

Studies on related organomercury compounds have utilized Fourier Transform Infrared (FT-IR) spectroscopy to characterize their structures. researchgate.net For instance, in the analysis of bacterial cell interactions with various mercury species, including phenylmercury (B1218190), FT-IR was sensitive enough to detect changes in the cellular components upon exposure to the organometallic compounds. researchgate.net While this application is biological, it underscores the utility of IR spectroscopy in probing the structure and interactions of organomercury compounds.

Table 2: Expected Vibrational Frequencies for Ethyl(phenylethynyl)mercury This table presents a generalized expectation of vibrational frequencies based on known functional group absorptions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Ethyl (C-H) | Stretching | 2975 - 2850 | IR, Raman |

| Ethyl (C-H) | Bending | 1470 - 1370 | IR, Raman |

| Phenyl (C-H) | Stretching | 3100 - 3000 | IR, Raman |

| Phenyl (C=C) | Stretching | 1600 - 1450 | IR, Raman |

| Ethynyl (C≡C) | Stretching | 2200 - 2100 | IR, Raman |

| Hg-C | Stretching | Lower frequency region | IR, Raman |

X-ray Diffraction Analysis of Organomercury Acetylide Crystal Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com For organomercury acetylides, this technique provides invaluable information on molecular geometry, the coordination environment of the mercury atom, and the intermolecular forces that govern the crystal packing. youtube.com

In organomercury compounds of the type R-Hg-R', where R and R' are organic groups, the mercury atom typically adopts a linear or nearly linear C-Hg-C coordination geometry. The chemical formula for ethyl(phenylethynyl)mercury is C₁₀H₁₀Hg. ontosight.ai This linearity is a hallmark of two-coordinate mercury(II) complexes.

X-ray crystallographic studies on related compounds, such as bis(phenylethynyl)mercury, have provided detailed structural data. cdnsciencepub.com Although a full structural analysis of bis(phenylethynyl)mercury was deemed too complex due to the large number of molecules in the unit cell, preliminary data confirmed a monoclinic crystal system. cdnsciencepub.com In other organomercury compounds, the coordination environment of mercury can be expanded beyond linear two-coordination through secondary interactions with neighboring atoms. core.ac.ukrsc.org These interactions can lead to distorted tetrahedral or other higher coordination geometries. researchgate.net For example, in some mercury(II) halide complexes with pyridylnitrone ligands, the mercury atom can be found in four-coordinate environments. rsc.org

The crystal packing of organomercury compounds is often influenced by a variety of non-covalent interactions. csic.eswikipedia.org These can include van der Waals forces, π-π stacking interactions between aromatic rings, and, significantly, secondary interactions involving the mercury atom. nih.govresearchgate.net

Secondary interactions, also known as secondary bonds, are weaker than covalent bonds but stronger than typical van der Waals forces. core.ac.uk They occur between the mercury atom and electron-donating atoms (like nitrogen, oxygen, or sulfur) of neighboring molecules. core.ac.ukmdpi.com These interactions, though labile, have a definite influence on the crystal structure, leading to peculiar coordination polyhedra around the mercury atom. core.ac.uk The strength of these secondary bonds can be influenced by the electronegativity of the groups covalently bonded to the mercury atom. core.ac.uk

Electronic Absorption and Luminescence Spectroscopy

The electronic properties of π-conjugated systems are of fundamental interest for applications in optoelectronics and sensing. Organomercury acetylides, with their metal center integrated into a conjugated organic framework, exhibit unique photophysical characteristics.

Characterization of Photophysical Properties of π-Conjugated Organomercury Acetylide Complexes

The photophysical properties of π-conjugated organomercury acetylide complexes are largely determined by the nature of their electronic transitions. The absorption spectra of these compounds are typically characterized by intense bands in the UV region, which are assigned to π-π* transitions localized on the phenylethynyl ligand. mdpi.com The extension of the π-conjugation, for instance by increasing the number of repeating units in oligomers, generally leads to a red-shift in both the absorption and emission maxima. metu.edu.tr

The introduction of the mercury atom can influence the electronic structure, although in many cases, the lowest energy transitions remain ligand-centered. Theoretical studies on related gold and mercury acetylides indicate that while intramolecular interactions are significant, the intermolecular interactions in the solid state can markedly alter the optical properties. acs.org The emission properties are sensitive to the molecular environment and the extent of aggregation. While many simple organometallic acetylides are weakly emissive in solution, aggregation in the solid state or in poor solvents can sometimes lead to enhanced emission, a phenomenon known as aggregation-induced emission (AIE). ub.edu However, aggregation can also lead to quenching. mq.edu.au

Table 2: Representative Photophysical Data for π-Conjugated Acetylide Systems

| System Type | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Key Transition Type | Reference |

| Diphenylacetylene Derivatives | ~280-320 | ~330-400 | π-π* (Ligand Centered) | rsc.org |

| Phenylethynyl-BODIPY Oligomers | ~500-650 | ~520-670 | Intraligand Charge Transfer (ICT) | metu.edu.tr |

| Aryl-substituted Quinolines | ~270-295 | ~420-550 | π-π* and ICT | mdpi.com |

Note: This table provides data for analogous π-conjugated systems to illustrate general principles. Specific data for ethyl(phenylethynyl)mercury would require dedicated experimental investigation.

Quenching Mechanisms in Hybrid Systems

Luminescence quenching refers to any process that decreases the fluorescence or phosphorescence intensity of a substance. In hybrid systems involving organomercury acetylides, several quenching mechanisms can be operative.

One of the most common mechanisms is electron transfer . The presence of electron-donating or electron-accepting species in proximity to the excited organomercury complex can lead to photoinduced electron transfer (PET), which provides a non-radiative decay pathway, thus quenching the luminescence. acs.org The mercury atom itself, being a heavy atom, can promote intersystem crossing from the singlet excited state to the triplet state. While this can lead to phosphorescence, the long lifetime of the triplet state makes it more susceptible to quenching by other species, such as molecular oxygen. nih.gov

Aggregation-caused quenching (ACQ) is another significant mechanism. While some systems exhibit AIE, it is more common for the close association of chromophores in the solid state or in aggregates to lead to the formation of non-emissive excimers or exciplexes, which dissipate the excitation energy non-radiatively. mq.edu.au

In hybrid systems where organomercury acetylides are combined with other materials, such as hole transport layers in electronic devices, interfacial interactions can lead to luminescence quenching. nih.gov This can occur through energy transfer or charge transfer at the interface between the different materials. The specific mechanism often depends on the energy level alignment of the constituent components. acs.orgnih.gov

Surface Characterization Techniques for Organomercury Acetylide Films (Scanning Tunneling Microscopy, Atomic Force Microscopy)

To utilize organomercury acetylides in thin-film applications, such as sensors or electronic devices, it is crucial to understand their morphology and surface properties at the nanoscale. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful tools for this purpose. nih.govmdpi.com

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a surface with high resolution, regardless of the sample's conductivity. mdpi.com For a thin film of ethyl(phenylethynyl)mercury, AFM could be used to characterize its morphology, including surface roughness, grain size, and the presence of any defects. nih.gov This information is vital for understanding how the molecules pack on a substrate and how this packing might influence the film's electronic and optical properties.

Scanning Tunneling Microscopy (STM) , which requires a conductive or semiconductive sample, can provide even higher, atomic-scale resolution. mpg.de For organometallic molecules deposited on a conductive substrate like gold (Au(111)), STM can image individual molecules and reveal how they are oriented and arranged on the surface. researchgate.net By analyzing STM images, one can determine the two-dimensional packing structure of the organomercury acetylide film, identifying whether the molecules lie flat on the surface or stand up, and how they interact with their neighbors in the monolayer or multilayer film. researchgate.netuni-regensburg.de Furthermore, scanning tunneling spectroscopy (STS), a related technique, can probe the local electronic density of states, providing insight into the electronic structure of the adsorbed molecules. mpg.de

Table 3: Application of SPM Techniques to Organometallic Films

| Technique | Information Obtained | Relevance to Organomercury Acetylide Films | Representative Reference |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, grain size, mechanical properties. | Characterizing the overall morphology and quality of the film. | nih.gov |

| Scanning Tunneling Microscopy (STM) | Atomic/molecular resolution imaging, molecular orientation, surface packing. | Determining the precise arrangement of molecules on a conductive substrate. | mpg.deresearchgate.net |

| Scanning Tunneling Spectroscopy (STS) | Local density of electronic states. | Probing the electronic structure of individual adsorbed molecules. | mpg.de |

Reactivity and Mechanistic Studies of Organo Phenylethynyl Mercury Transformations

Carbon-Mercury Bond Activation and Cleavage Reactions

The activation and subsequent cleavage of the carbon-mercury (C-Hg) bond is a defining characteristic of organomercurial reactivity. This process is central to both the degradation and the synthetic utility of compounds like ethyl(phenylethynyl)mercury.

The cleavage of the C-Hg bond by a proton, known as protonolysis, is a fundamental reaction for organomercurials. Mechanistic studies, particularly on the organomercurial lyase (MerB) enzyme which detoxifies organomercury compounds, have provided significant insights. nih.govnih.gov The reaction is broadly understood to proceed via an SE2 (electrophilic substitution, bimolecular) pathway. nih.gov This mechanism involves an electrophilic attack on the carbon atom bonded to mercury.

In enzymatic systems like MerB, the protonolysis of substrates such as methylmercury (B97897) and vinylmercury is facilitated by cysteine residues in the active site. acs.orgornl.gov Computational studies support a two-step mechanism where a cysteine residue first protonates an aspartate residue. nih.gov This allows for the coordination of two thiolates to the mercury center, forming a trigonal planar species. acs.orgnih.gov In this activated state, the aspartate residue delivers a proton to the nascent carbanion, cleaving the C-Hg bond. acs.orgornl.gov This process is characterized by a significant solvent deuterium (B1214612) isotope effect, which supports a kinetically important proton delivery step. nih.gov

For non-enzymatic systems, similar principles apply. The reactivity of the C-Hg bond towards protonolysis can be enhanced by ligands that coordinate to the mercury center, facilitating the departure of the mercury-containing group. nih.gov In the context of ethyl(phenylethynyl)mercury, the electrophilic attack would occur at the sp-hybridized carbon of the phenylethynyl group, leading to the formation of phenylacetylene (B144264) and an ethylmercuric salt.

Key Features of Proposed Protonolysis Mechanisms

| Mechanism Type | Key Intermediates | Role of Ligands/Residues | Key Finding |

|---|---|---|---|

| Direct Protonation (Enzymatic) | Protonated Cysteine | Direct delivery of proton to the organic group. | Generally ruled out by computational studies for MerB. acs.orgnih.gov |

| Two-Step (Enzymatic, MerB) | Trigonal, bis-thiol-ligated R-Hg(II) species | Cysteine protonates Aspartate, enabling thiolate coordination to Hg. Aspartate then protonates the leaving group. ornl.gov | Lowers activation energy by redistributing electron density into the leaving group. acs.orgornl.gov |

| SE2 Pathway (General) | Three-center, two-electron transition state | Coordination to the electrophile and the leaving group. | Proceeds with retention of configuration and without skeletal rearrangement. nih.gov |

A significant aspect of the SE2 mechanism in organomercurial protonolysis is its stereochemical outcome. Studies using stereochemically defined substrates have demonstrated that the reaction proceeds with a high degree of retention of configuration at the carbon center. nih.gov For example, the enzymatic protonolysis of cis-2-butenyl-2-mercuric chloride and endo-norbornyl-2-mercuric bromide both show this retention. nih.gov

Furthermore, these reactions typically occur without any accompanying skeletal rearrangements. nih.gov This is a key distinction from reactions that proceed through carbocationic intermediates (like SN1), which are prone to rearrangement to form more stable carbocations. The absence of rearrangement in organomercurial protonolysis provides strong evidence against a free carbocation intermediate and supports a concerted or near-concerted SE2 mechanism where the new C-H bond forms as the C-Hg bond breaks. nih.govlibretexts.org

This principle is extendable to ethyl(phenylethynyl)mercury. The cleavage of its Hg-C(sp) bond via protonolysis would be expected to occur cleanly, yielding phenylacetylene without rearrangement of the phenyl or ethynyl (B1212043) moieties.

Substrate Studies on Rearrangements During Protonolysis

| Substrate | Finding | Reference |

|---|---|---|

| exo-3-acetoxynortricyclyl-5-mercuric bromide | Protonolysis proceeds without skeletal rearrangement. | nih.gov |

| cis-exo-2-acetoxy-bicyclo[2.2.1]hept-5-enyl-3-mercuric bromide | Protonolysis proceeds without skeletal rearrangement. | nih.gov |

| tBu(H)C=C(H)tBu (during solvomercuration) | No rearrangement observed, arguing against a carbocation intermediate. | libretexts.org |

Organomercury Compounds as Synthetic Intermediates

The predictable reactivity and stability of the C-Hg bond make organomercurials like ethyl(phenylethynyl)mercury valuable intermediates in organic synthesis. wikipedia.org

Organomercury compounds are widely used in transmetalation reactions, where an organic group is transferred from mercury to a different metal. wikipedia.org This process is driven by the difference in electronegativity between the metals, with the organic group typically moving to the more electropositive metal. libretexts.org Dialkyl- and diarylmercury compounds are particularly effective for these transformations. wikipedia.orglibretexts.org For instance, diphenylmercury (B1670734) reacts with aluminum to produce triphenylaluminium. wikipedia.orgslideshare.net

This methodology provides a route to a wide array of organometallic compounds that may be difficult to synthesize directly. researchgate.net In the case of ethyl(phenylethynyl)mercury, it could serve as a source for transferring the phenylethynyl group to other metals, such as tellurium, aluminum, or lithium, to generate new organometallic reagents for further synthetic applications. wikipedia.orgresearchgate.net

Organomercurials are effective substrates in palladium-catalyzed carbonylative coupling reactions. acs.orgnih.gov In these reactions, a carbon monoxide (CO) molecule is inserted into the C-Hg bond, followed by coupling with a nucleophile. This provides a powerful method for synthesizing carboxylic acids, esters, amides, and ketones. acs.orgnih.gov

The general process involves the transmetalation of the organic group from mercury to a palladium(0) complex, which then undergoes CO insertion to form an acyl-palladium species. Subsequent reaction with a nucleophile (like water, an alcohol, or an amine) yields the final carbonyl product and regenerates the palladium(0) catalyst. wikipedia.orgnih.gov The use of ethyl(phenylethynyl)mercury in such a reaction would allow for the synthesis of various derivatives of phenylpropiolic acid. For example, reaction with an alcohol would yield an alkyl phenylpropiolate.

Examples of Carbonylative Coupling Products from R-Hg-X

| Nucleophile (Nu-H) | Product Type (R-C(O)-Nu) | General Class |

|---|---|---|

| H₂O (Water) | R-COOH | Carboxylic Acid |

| R'-OH (Alcohol) | R-COOR' | Ester |

| R'₂NH (Amine) | R-CONR'₂ | Amide |

Mechanistic Pathways in Catalytic Mercury Systems

While often employed as stoichiometric reagents, mercury compounds can also function as catalysts, particularly in reactions involving alkynes. wikipedia.org The mechanism typically relies on the ability of the Hg(II) ion to act as a π-acid, coordinating to the carbon-carbon triple bond. This coordination polarizes the alkyne, making it more susceptible to nucleophilic attack. wikipedia.org

A classic example is the mercury-catalyzed hydration of alkynes to form ketones (a reaction related to oxymercuration). wikipedia.orgslideshare.net For an internal alkyne like diphenylacetylene, or for a terminal alkyne substrate in a reaction involving ethyl(phenylethynyl)mercury, the Hg(II) catalyst would activate the alkyne toward attack by water. The resulting enol intermediate would then tautomerize to the more stable ketone. In the case of ethyl(phenylethynyl)mercury itself, the compound is more likely to be a reactant than a catalyst, but the principle of alkyne activation by mercury is a core concept in its chemistry.

Insights into Palladium-Catalyzed Transformations Involving Organomercurials

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and organomercurials can serve as effective coupling partners. researchgate.net The general catalytic cycle for these reactions, including those involving organomercurials, is widely understood to proceed through a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netyoutube.com

The process is initiated by the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. youtube.com This is followed by transmetalation, where the organic group from the organomercurial, such as the phenylethynyl group from ethyl(phenylethynyl)mercury, is transferred to the palladium(II) center, displacing the halide. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. youtube.com

The catalytic cycle is depicted in the following scheme:

Oxidative Addition: Pd(0) + R-X → R-Pd(II)-X

Transmetalation: R-Pd(II)-X + R'₂Hg → R-Pd(II)-R' + R'HgX

Reductive Elimination: R-Pd(II)-R' → R-R' + Pd(0)

The nature of the ligands on the palladium catalyst, the solvent, and the presence of additives can significantly influence the reaction rate and selectivity. researchgate.net For instance, the presence of iodide ions has been shown to act as a nucleophilic catalyst, forming an ionic complex with palladium(0) that prevents the precipitation of palladium black and enhances catalytic activity. researchgate.net

Studies have shown that both organic groups of a diorganomercurial (R₂Hg) can participate in these cross-coupling reactions, which is a notable advantage. researchgate.net Furthermore, palladium-catalyzed carbonylation of organomercurials in the presence of an aryl iodide offers a route to unsymmetrical ketones. researchgate.net The efficiency of these reactions is highly dependent on the specific catalyst system, solvent, and the concentration of any nucleophilic catalyst used. researchgate.net

The table below summarizes key aspects of palladium-catalyzed reactions involving organomercurials.

| Catalytic Step | Description | Key Intermediates | Influencing Factors |

| Oxidative Addition | The Pd(0) catalyst inserts into a carbon-halogen bond of an organic halide. | Pd(0) complex, Organopalladium(II) halide | Nature of the halide, Ligand sterics and electronics |

| Transmetalation | The organic group from the organomercurial is transferred to the palladium center. | Organopalladium(II) halide, Organomercurial | Nature of the organomercurial, Solvent, Additives |

| Reductive Elimination | The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst. | Diorganopalladium(II) complex | Ligand properties, Stereochemistry of the complex |

Proposed Mechanisms for Mercury(I)-Catalyzed Reactions

While palladium is a dominant metal in cross-coupling catalysis, mercury itself can participate in catalytic processes. Specifically, mercury(I) species have been implicated as catalysts in certain organic transformations, such as the hydroamination of terminal alkynes. nih.gov

An efficient synthesis of ketimines has been achieved through the regioselective hydroamination of terminal acetylenes with anilines, catalyzed by mercury(I). nih.gov This reaction can be followed by a palladium(II)-catalyzed cyclization to produce 2-substituted indoles in a one-pot, two-step process. nih.gov

The proposed mechanism for the mercury(I)-catalyzed hydroamination begins with the interaction of the alkyne with the mercury(I) salt. Unlike mercury(II) salts which can form a terminal acetylene-HgCl complex followed by conversion to an aminoalkenylmercurial(II) chloride intermediate, the precise mechanism with mercury(I) is less definitively established but is thought to proceed without the formation of a stable organomercury intermediate. nih.gov It is crucial to note that the participation of mercury(0) as the active catalyst is considered unlikely, as it is known to be a catalyst poison in many reactions and no visual evidence of its formation (such as a dark-silver mirror) is observed during these reactions. nih.gov

One of the key questions in these reactions is the nature of the active catalytic species and the pathway for substrate activation. In the context of the hydration of alkynes, which is often catalyzed by mercury(II), the reaction is initiated by the attack of the alkyne on the mercury ion to form a mercurinium ion intermediate. youtube.com This is followed by the attack of a nucleophile (like water) and subsequent steps to yield the final product. youtube.com While this is a mercury(II)-catalyzed process, it provides a framework for considering how mercury ions can activate alkynes.

The table below outlines a proposed sequence for mercury(I)-catalyzed hydroamination.

| Step | Description | Putative Intermediates |

| 1. Alkyne Activation | The terminal alkyne coordinates to the mercury(I) catalyst. | Alkyne-Hg(I) complex |

| 2. Nucleophilic Attack | The aniline (B41778) attacks the activated alkyne. | Amino-vinylmercury species |

| 3. Protonolysis | The resulting intermediate undergoes protonolysis to yield the enamine or imine product. | Enamine/Imine, Regenerated Hg(I) catalyst |

| 4. Tautomerization | The initially formed enamine tautomerizes to the more stable imine. | Enamine, Imine |

Further research, including computational studies, continues to refine the understanding of these mercury-involved catalytic cycles, aiming to elucidate the precise structures of intermediates and transition states. ornl.govnih.gov

Theoretical and Computational Chemistry Approaches to Organo Phenylethynyl Mercury Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations provide profound insights into the molecular and electronic structures of organomercury compounds. These methods allow for the determination of geometries, spectroscopic parameters, and electronic distributions with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a favorable balance between computational cost and accuracy, making it suitable for the geometry optimization of molecules containing heavy elements. google.comarxiv.org The process of geometry optimization involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. storion.ru For organo(phenylethynyl)mercury compounds, this involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. storion.ru

Hybrid DFT functionals, such as PBE0 and B3LYP, are often employed for these calculations. nih.govsciforum.net To enhance accuracy, especially for systems with significant noncovalent interactions or heavy atoms, dispersion corrections (like Grimme's D3) and appropriate basis sets are crucial. google.com For instance, in a theoretical study of the related compound bis(phenylethynyl)mercury, geometry optimization was performed using the PBE0 functional with a triple-zeta polarized (TZP) basis set, which is known to provide reliable geometries. acs.org Such calculations yield key structural parameters like bond lengths and angles. For a linear C-Hg-C fragment, as expected in such compounds, the bond angles are predicted to be close to 180°.

Table 1: Representative Theoretical Structural Parameters for a Phenylethynyl-Mercury System (Note: Data is based on calculations for the analogous bis(phenylethynyl)mercury to illustrate expected values)

| Parameter | Calculated Value |

| Hg-C Bond Length | ~2.08 Å |

| C≡C Bond Length | ~1.22 Å |

| C-Hg-C Bond Angle | 180.0° |

| Data derived from theoretical studies on bis(phenylethynyl)mercury. acs.org |

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. mdpi.comchemaxon.com The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. sciforum.net For heavy nuclei like mercury (199Hg) and adjacent carbons (13C), relativistic effects have a substantial impact on chemical shifts and must be included in the calculations for accurate predictions. researchgate.netuba.ar

Theoretical investigations on bis(phenylethynyl)mercury have demonstrated that DFT methods incorporating relativistic effects, such as the Zeroth-Order Regular Approximation (ZORA), can accurately reproduce experimental 13C and 199Hg NMR data. acs.org These calculations not only predict the isotropic chemical shifts but can also determine the anisotropy of the chemical shift and spin-spin coupling tensors. acs.org The agreement between calculated and experimental values confirms the accuracy of the computed molecular and electronic structure. acs.org Similar computational protocols would be applied to predict the NMR spectra of ethyl(phenylethynyl)mercury.

Table 2: Comparison of Experimental and Calculated NMR Parameters for a Phenylethynyl-Mercury System (Note: Illustrative data based on the study of bis(phenylethynyl)mercury)

| Parameter | Experimental Value | Calculated Value (ZORA/DFT) |

| δ(199Hg) | -725.0 ppm | -728.8 ppm |

| δ(13C≡) | 106.8 ppm | 107.5 ppm |

| 1J(199Hg, 13C) | 2405 Hz | 2390 Hz |

| Data sourced from a combined experimental and theoretical study on bis(phenylethynyl)mercury. acs.org |

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that dictate the molecule's reactivity. chalcogen.rosemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical stability and electronic excitation properties of the compound. semanticscholar.orgschrodinger.com

For organo(phenylethynyl)mercury systems, DFT calculations can map the distribution and energies of these frontier orbitals. In a typical phenylethynyl mercury compound, the HOMO is expected to have significant contributions from the π-system of the phenylethynyl group, while the LUMO may also be centered on this ligand. The mercury atom's orbitals, particularly the d-orbitals, can also play a role in the molecular orbitals, influencing their energy and distribution. Understanding the character of the HOMO and LUMO helps in predicting how the molecule will interact with other chemical species (e.g., as an electron donor or acceptor). researchgate.net

Computational Modeling of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation barriers. smu.edu For reactions involving organomercury compounds, such as ligand exchange or reactions where they act as catalysts, DFT calculations can map out the entire potential energy surface. nih.gov This involves locating the structures of reactants, products, intermediates, and the transition states that connect them.

For instance, a computational study on the methylation of mercury(II) by corrinoid-based methyl donors revealed that the reaction proceeds through a single concerted transition state. nih.gov This mechanistic insight was only possible through computational modeling that included relativistic effects. While specific reaction mechanisms for ethyl(phenylethynyl)mercury are not detailed in the literature, computational approaches would follow a similar path: proposing plausible pathways, optimizing the geometries of all stationary points, and calculating the relative energies to determine the most likely mechanism. smu.edu This information is vital for understanding and controlling the reactivity of these compounds.

Consideration of Relativistic Effects in Computational Studies of Mercury Compounds

Mercury is a heavy element (Z=80) where the velocity of inner-shell electrons approaches a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations to achieve chemical accuracy. uba.aresqc.org Relativistic effects have profound consequences on the properties of mercury compounds, including the contraction of s and p orbitals and the expansion of d and f orbitals, as well as spin-orbit coupling. researchgate.net

These effects are not minor corrections but are often decisive in determining the chemical and physical properties of mercury compounds. For example, the well-known liquidity of mercury at room temperature is a direct consequence of relativistic stabilization of the 6s electrons, which weakens the metallic bonding. researchgate.net In computational studies, failing to account for relativity can lead to qualitatively incorrect predictions. nih.gov For NMR parameters of mercury compounds, relativistic effects can alter calculated chemical shifts by hundreds of ppm and are essential for correctly predicting spin-spin coupling constants. uba.ar Therefore, any reliable theoretical study of ethyl(phenylethynyl)mercury must employ a relativistic Hamiltonian, either through methods like the four-component Dirac-Coulomb approach, two-component methods like ZORA, or by using relativistic effective core potentials (RECPs). uba.ardntb.gov.ua

Advanced Materials Science Applications of Organomercury Acetylide Complexes

Fabrication and Characterization of Langmuir-Blodgett Films

The Langmuir-Blodgett (LB) technique offers precise control over the assembly of molecules at an interface, enabling the creation of ultrathin films with a high degree of molecular organization. This method is particularly well-suited for amphiphilic molecules that can be spread at the air-water interface to form a stable monolayer, which can then be transferred onto a solid substrate layer by layer.

Formation and Stability of Organomercury Acetylide Monolayers and Multilayers

Research has demonstrated that rigid-rod organomercury acetylide complexes can form stable and ordered Langmuir films. polyu.edu.hk Specifically, derivatives of ethyl(phenylethynyl)mercury, such as those with long alkyl chains (e.g., OMA-C8 and OMA-C16), have been shown to form steady monolayers at the air-water interface. polyu.edu.hk The stability and packing of these monolayers can be investigated through surface pressure-area (π-A) isotherms, which provide information about the molecular area and the pressure at which the monolayer collapses.

For instance, studies on OMA-C16 mixed with octadecylamine (ODA) have shown the formation of stable monolayers. polyu.edu.hk The characteristics of these films, such as the limiting molecular area and collapse pressure, are crucial indicators of their stability and suitability for transfer onto solid substrates to form multilayer Langmuir-Blodgett films. polyu.edu.hk The successful formation of these ordered multilayers is a critical step in the fabrication of functional molecular electronic devices.

| Compound | Subphase | Limiting Molecular Area (nm²/molecule) | Collapse Pressure (mN/m) |

|---|---|---|---|

| OMA-C16/ODA | Pure Water | 0.35 | 31.1 |

| OMA-C16/ODA | H₃PMo₁₂O₄₀ | 0.50 | 33.4 |

| OMA-C16/ODA | H₃PW₁₂O₄₀ | 0.55 | 32.6 |

Hybrid Composites with Inorganic Components for Tailored Properties

A significant advancement in the application of organomercury acetylide LB films is the creation of hybrid organic-inorganic composites. acs.org By introducing inorganic components, such as heteropolyoxometalates (HPAs), into the film structure, it is possible to tailor the material's properties for specific functionalities. polyu.edu.hkacs.org These HPAs, including tungsto(molybdo)phosphoric heteropolyacids like H₃PMo₁₂O₄₀ and H₃PW₁₂O₄₀, can be incorporated into the subphase during the LB film deposition process. polyu.edu.hk

The resulting hybrid films exhibit a highly organized lamellar structure, with monolayers of the HPA arranged alternately with the well-ordered layers of the organomercury acetylide complex. polyu.edu.hk For example, the OMA-C16/ODA/H₃PMo₁₂O₄₀ LB film has a layered structure with a periodicity of approximately 3.7 nm. polyu.edu.hk This ability to create ordered, multifunctional assemblies opens up new possibilities for designing ultrathin materials with novel electronic and optical properties. acs.org

Electrical and Photoelectric Properties of Organomercury Acetylide Langmuir-Blodgett Films

The delocalized electron transfer within the large π-conjugated bond system of organomercury acetylides is a key factor contributing to the favorable electrical conductivity of their LB films. acs.org In hybrid films, the interaction between the organomercury acetylide (electron donor) and the inorganic component (electron acceptor) can lead to enhanced photoelectric effects. acs.org

Investigations into the photoelectric properties of these hybrid LB composites have revealed significant photovoltage responses. polyu.edu.hk For example, a photovoltage of 103 μV was observed for the OMA-C16/ODA/H₃PMo₁₂O₄₀ system when excited by light at 330 nm. polyu.edu.hkacs.org The performance of these hybrid films is dependent on the nature of the inorganic polyoxometalates used. acs.org Furthermore, monolayer LB films of these materials on silica wafers have demonstrated interesting electrical conductivity behavior, indicating their potential for use in electronic devices. polyu.edu.hkacs.org

| Hybrid System | Excitation Wavelength (nm) | Photovoltage (μV) |

|---|---|---|

| OMA-C16/ODA/H₃PMo₁₂O₄₀ | 330 | 103 |

| OMA-C16/ODA/H₃PW₁₂O₄₀ | ~330 | ~80 |

| OMA-C16/ODA/H₆P₂Mo₁₈O₆₂ | ~330 | ~60 |

Exploration of Optical and Electrical Properties for Organic Electronic Applications

The unique combination of properties exhibited by organomercury acetylide LB films makes them attractive for various organic electronic applications. The ability to form well-ordered, ultrathin films is a prerequisite for the development of molecular-scale electronic components.

The luminescence spectra of these hybrid LB films have been studied, revealing that the inorganic HPA component can quench the emission of the organomercury acetylide. polyu.edu.hk This phenomenon is indicative of electron transfer processes occurring within the film, which is a fundamental aspect of many electronic and optoelectronic devices. The good photovoltage responses and electrical conductivity further underscore their potential in applications such as photodetectors and photovoltaic cells. polyu.edu.hkacs.org The exploration of these materials contributes to the broader field of organic electronics, which seeks to develop lightweight, flexible, and cost-effective electronic devices.

Environmental Chemical Pathways and Biotransformations of Organomercury Compounds: Mechanistic Principles

Abiotic Degradation Mechanisms

Abiotic degradation of organomercurials occurs without the direct involvement of biological organisms and is primarily driven by physical and chemical factors in the environment.

Photodecomposition of Organomercurials in Aquatic Environments

Photodecomposition, or photolysis, is a significant abiotic pathway for the degradation of organomercury compounds in aquatic environments. This process is initiated by the absorption of solar radiation, which can lead to the cleavage of the C-Hg bond. While direct photolysis of compounds like "Mercury, ethyl(phenylethynyl)-" can occur, the process is often enhanced by the presence of photosensitizing agents naturally found in water bodies.

Studies on related organomercurials, such as methylmercury (B97897) (MeHg) and ethylmercury (EtHg), have demonstrated that sunlight, particularly in the UVA (320-400 nm) and UVB (280-320 nm) ranges, can induce their degradation. nih.gov The presence of dissolved organic matter (DOM), such as humic and fulvic acids, can have a dual role. Fulvic acid, for instance, can act as a photosensitizer, generating reactive species like hydroxyl radicals that accelerate MeHg decomposition. nih.gov Conversely, humic acids can attenuate light and scavenge these reactive species, thereby inhibiting degradation. nih.gov

For "Mercury, ethyl(phenylethynyl)-", the phenylethynyl group, with its aromatic and triple bond system, may influence its photolytic stability and absorption characteristics. The degradation of EtHg in seawater has been shown to be mediated by singlet oxygen (¹O₂) generated photochemically. nih.gov It is plausible that a similar mechanism could contribute to the degradation of "Mercury, ethyl(phenylethynyl)-", alongside radical-mediated pathways.

Table 1: Factors Influencing Photodecomposition of Organomercurials in Water

| Factor | Effect on Degradation Rate | Mechanism |

| Light Intensity (UVA/UVB) | Increases | Provides the energy for C-Hg bond cleavage. nih.gov |

| Nitrate (B79036) (NO₃⁻) | Increases | Photosensitizer, generates hydroxyl radicals. nih.gov |

| Iron (Fe³⁺) | Increases | Photosensitizer, promotes radical formation. nih.gov |

| Fulvic Acid | Increases | Photosensitizer, generates reactive oxygen species. nih.gov |

| Humic Acid | Decreases | Light attenuation and radical scavenging. nih.gov |

| Bicarbonate (HCO₃⁻) | Decreases | Radical scavenging. nih.gov |

| pH | Increases with pH | Enhanced generation of hydroxyl radicals at higher pH. nih.gov |

Chemical Demethylation and Dealkylation Processes

Chemical degradation of organomercurials can also occur through reactions with various chemical species present in the environment, particularly reactive oxygen species (ROS). Research on the degradation of methylmercury and ethylmercury has highlighted the role of hydroxyl radicals (•OH) in cleaving the C-Hg bond. nih.gov These radicals can be generated through various processes, including the photolysis of nitrate and iron complexes in sunlit waters. nih.gov

In addition to hydroxyl radicals, other reactive species such as hypochlorous acid (HOCl) and hypobromous acid (HOBr), formed from the oxidation of chloride and bromide ions, can also degrade ethylmercury. nih.gov Studies have shown that singlet oxygen can effectively degrade ethylmercury, suggesting multiple pathways for its chemical dealkylation in natural waters. nih.gov It is anticipated that "Mercury, ethyl(phenylethynyl)-" would also be susceptible to attack by these reactive species, leading to the cleavage of the ethyl-mercury bond.

Biotic Transformation Mechanisms

Biotic transformations are mediated by microorganisms and their enzymes and represent a crucial set of pathways for the detoxification of organomercury compounds.

Microbial Demethylation Pathways (Oxidative and Reductive)

Microorganisms have evolved sophisticated mechanisms to detoxify their environment from mercury compounds. A key process is the degradation of organomercurials, which is often encoded by the mer operon. This system of genes provides resistance to both inorganic and organic forms of mercury. The initial step in the detoxification of organomercurials like "Mercury, ethyl(phenylethynyl)-" would be the cleavage of the C-Hg bond.

While the term "demethylation" specifically refers to the removal of a methyl group, the underlying enzymatic machinery is often capable of cleaving other alkyl and aryl groups from mercury. This process can proceed through two general pathways:

Oxidative Demethylation: This pathway involves the hydroxylation of the alkyl group, followed by the decomposition of the unstable intermediate to yield an aldehyde and elemental mercury (Hg⁰).

Reductive Demethylation (Protonolysis): This is the more extensively studied pathway, catalyzed by the enzyme organomercurial lyase (MerB). It involves the cleavage of the C-Hg bond by a proton, resulting in the formation of a hydrocarbon and inorganic mercury (Hg²⁺). acs.orgornl.gov The resulting Hg²⁺ is then typically reduced to the less toxic and volatile Hg⁰ by the enzyme mercuric reductase (MerA). nih.gov

Bacteria capable of degrading phenylmercuric acetate (B1210297) have been isolated, demonstrating that the C-Hg bond in aryl-mercury compounds is also accessible to microbial enzymatic systems. nih.gov These bacteria were shown to produce benzene (B151609) and elemental mercury vapor as degradation products. nih.gov This suggests that the phenylethynyl group of "Mercury, ethyl(phenylethynyl)-" might also be targeted by microbial enzymes, although the specific pathways and efficiency would depend on the substrate specificity of the enzymes involved.

Enzymatic Carbon-Mercury Bond Cleavage by Organomercurial Lyase (MerB)

The central enzyme responsible for the biotic cleavage of the C-Hg bond in a wide range of organomercurials is the organomercurial lyase, MerB. ebi.ac.ukwikipedia.org This enzyme is a key component of the mer operon detoxification system found in mercury-resistant bacteria. MerB catalyzes the protonolysis of the C-Hg bond, converting toxic organomercury compounds into a hydrocarbon and less toxic inorganic mercury (Hg²⁺). acs.orgornl.gov

MerB exhibits a broad substrate specificity and can act on primary, secondary, and tertiary alkylmercurials, as well as vinyl, allyl, and aryl mercury compounds. ebi.ac.uk This broad specificity suggests that "Mercury, ethyl(phenylethynyl)-" would likely be a substrate for MerB, with the enzyme catalyzing the cleavage of the ethyl-mercury bond to produce ethane (B1197151) and (phenylethynyl)mercuric-cysteine complexes within the enzyme's active site, which would then be further processed. The subsequent fate of the phenylethynyl group would depend on other metabolic capabilities of the microorganism.

Structural and Mechanistic Insights into MerB Catalysis

The catalytic mechanism of MerB has been elucidated through a combination of structural biology, kinetic studies, and computational modeling. acs.orgornl.govornl.gov The active site of MerB contains several key residues that are essential for catalysis, most notably two cysteine residues (Cys96 and Cys159 in E. coli MerB) and an aspartic acid residue (Asp99). ebi.ac.ukornl.gov

The proposed catalytic mechanism involves the following key steps:

Substrate Binding: The organomercurial substrate, such as "Mercury, ethyl(phenylethynyl)-", enters the active site and coordinates to one of the cysteine thiolates.

Proton Transfer and Thiolate Coordination: Asp99 acts as a general base, abstracting a proton from the second cysteine residue. acs.orgornl.govebi.ac.uk This allows the now deprotonated second cysteine to also coordinate with the mercury atom.

C-Hg Bond Cleavage: The coordination of the two cysteine thiolates to the mercury atom polarizes and weakens the C-Hg bond. Asp99, now acting as a general acid, donates a proton to the organic group as the C-Hg bond breaks. acs.orgornl.govebi.ac.uk

Product Release: The resulting hydrocarbon (e.g., ethane) is released from the active site. The inorganic mercury (Hg²⁺) remains coordinated to the two cysteine residues. peerj.com This Hg(II) is then typically transferred to the mercuric reductase (MerA) for reduction to elemental mercury (Hg⁰). nih.gov

Computational studies have supported a two-step mechanism where a cysteine first donates a proton to Asp99, enabling the coordination of two thiolates to the mercury center. acs.orgornl.gov This coordination facilitates the subsequent protonation of the leaving carbanion by the protonated Asp99 at the rate-limiting transition state. acs.orgornl.gov

Table 2: Key Amino Acid Residues in MerB Catalysis and Their Roles

| Residue (E. coli MerB) | Role in Catalysis |

| Cys96 | Acts as a nucleophile, coordinating to the mercury atom of the substrate. ebi.ac.uk |

| Cys159 | Also coordinates to the mercury atom, facilitating the weakening of the C-Hg bond. ebi.ac.uk |

| Asp99 | Acts as a general acid-base catalyst, first accepting a proton from a cysteine and then donating a proton to the leaving organic group. acs.orgornl.govebi.ac.uk |

Research on Formation Pathways of Organomercurials in Environmental Systems: The Case of Ethyl(phenylethynyl)mercury

The formation of organomercury compounds in the environment is a complex process of significant concern due to their enhanced toxicity and potential for bioaccumulation compared to their inorganic precursors. While extensive research has focused on the methylation of mercury to the highly neurotoxic methylmercury (CH₃Hg⁺), the environmental pathways leading to the formation of other, more complex organomercurials, such as ethyl(phenylethynyl)mercury (C₂H₅HgC₆H₅C₂), remain largely uncharacterized.

Ethyl(phenylethynyl)mercury is an organometallic compound featuring an ethyl group and a phenylethynyl group covalently bonded to a mercury atom. Its presence in the environment, though not widely documented, would be of interest due to the known neurotoxic properties of both ethylmercury and other organomercury species. The formation of such a compound in environmental systems would likely involve specific precursors and reaction conditions that are not yet fully understood.

Mechanistic Principles of Organomercury Formation

The environmental formation of organomercury compounds can occur through both biotic and abiotic pathways.

Biotic Pathways: Microorganisms, particularly certain bacteria, are known to be primary mediators in the transformation of inorganic mercury into organomercury compounds. The most well-studied of these processes is the methylation of mercury, where anaerobic bacteria, such as sulfate- and iron-reducing bacteria, transfer a methyl group to inorganic mercury (Hg²⁺). nih.gov This process is a crucial step in the bioaccumulation of mercury in aquatic food webs. nih.gov

The formation of more complex organomercurials, including those with ethyl or aryl ligands, is less understood. It is hypothesized that analogous enzymatic pathways could exist for the transfer of larger organic groups to mercury. However, specific enzymatic systems capable of transferring an ethyl or a phenylethynyl group in environmental settings have not been identified.

Abiotic Pathways: Abiotic formation of organomercury compounds can occur through various chemical reactions in the environment, often facilitated by the presence of specific organic and inorganic compounds. For instance, the transmetalation reaction, where an organic group is transferred from another organometallic compound to mercury, is a plausible abiotic pathway. wikipedia.org In laboratory settings, organomercury compounds are synthesized using reagents like Grignard reagents or organolithium compounds to alkylate or arylate mercury salts. wikipedia.org While these specific reagents are not present in the environment, naturally occurring organometallic compounds could potentially play a similar role.

The presence of compounds like phenylacetylene (B144264), a potential precursor for the phenylethynyl group, in industrial effluents could provide a substrate for such reactions. However, direct evidence for the abiotic formation of ethyl(phenylethynyl)mercury from ethylating agents and phenylacetylene in environmental matrices is currently lacking.

Research on the Formation of Ethyl(phenylethynyl)mercury

Specific research on the environmental formation pathways of ethyl(phenylethynyl)mercury is exceptionally limited. The scientific literature to date has not provided detailed findings or data tables elucidating the specific biotic or abiotic routes that lead to the synthesis of this particular compound in natural systems.

General research into the environmental fate of ethylmercury suggests that it is derived primarily from the degradation of thimerosal, an antiseptic and antifungal agent. researchgate.net Similarly, phenylmercury (B1218190) compounds have been introduced into the environment through their use as pesticides. researchgate.net These instances represent direct anthropogenic inputs of specific organomercury compounds rather than their formation within the environment.

The potential for the in situ formation of a mixed organomercurial like ethyl(phenylethynyl)mercury would depend on the co-occurrence of reactive ethyl and phenylethynyl precursors in a mercury-contaminated environment under conditions favorable for their ligation to a mercury atom.

Hypothetical Formation Pathways

Based on general principles of organometallic chemistry, one could hypothesize potential, yet unproven, formation pathways in an environmental context:

Sequential Ligation: Inorganic mercury (Hg²⁺) could first be ethylated through an unknown biotic or abiotic process to form an ethylmercury intermediate (C₂H₅Hg⁺). This intermediate could then react with a source of the phenylethynyl group, such as phenylacetylene or its derivatives, to form ethyl(phenylethynyl)mercury.

Concurrent Ligation: It is also conceivable, though less likely, that both the ethyl and phenylethynyl groups could be transferred to a mercury atom in a single or rapid succession of reactions.

It is crucial to emphasize that these are speculative pathways based on chemical principles and not on observed environmental data. The stability of the mercury-carbon bonds in ethyl(phenylethynyl)mercury under various environmental conditions (e.g., pH, redox potential, presence of complexing agents) would also be a critical factor in its persistence and potential for detection.

Data on Related Organomercury Compounds

To provide context, the following table summarizes information on related organomercury compounds that have been studied more extensively in environmental systems. This data highlights the types of environments where organomercury formation is known to occur and the key microbial players involved.

| Organomercury Compound | Known Environmental Formation Pathways | Key Mediators/Conditions |

| Methylmercury (CH₃Hg⁺) | Biotic methylation of inorganic mercury (Hg²⁺) | Sulfate-reducing bacteria, iron-reducing bacteria, methanogens in anoxic environments (e.g., sediments, wetlands). nih.gov |

| Abiotic methylation (less significant) | Photochemical reactions, reactions with humic substances. | |

| Ethylmercury (C₂H₅Hg⁺) | Primarily from anthropogenic sources (e.g., degradation of thimerosal). researchgate.net | Environmental formation pathways are not well established. |

| Phenylmercury (C₆H₅Hg⁺) | Primarily from anthropogenic sources (e.g., use as pesticides). researchgate.net | Environmental formation pathways are not well established. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.